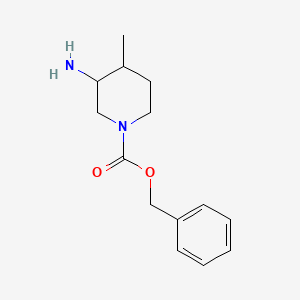

Benzyl 3-amino-4-methylpiperidine-1-carboxylate

Description

Benzyl 3-amino-4-methylpiperidine-1-carboxylate (CAS: 250714-61-5; 100836-71-3 as hydrochloride) is a piperidine derivative featuring a benzyl carbamate group, an amino substituent at position 3, and a methyl group at position 3. Its molecular formula is C₁₄H₂₀N₂O₂ (free base) or C₁₄H₂₁ClN₂O₂ (hydrochloride salt). This compound is synthesized via photocatalysis using 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate as a precursor under General Method D, yielding a 63% isolated product as a racemic mixture . Its structural versatility makes it a valuable intermediate in pharmaceutical and organic synthesis, particularly for β-diamine building blocks.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl 3-amino-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |

InChI Key |

SRPCZFCRBYSYDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-amino-4-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Benzyl 3-amino-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Q & A

Q. What are the key steps in synthesizing Benzyl 3-amino-4-methylpiperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, nucleophilic substitution, and catalytic hydrogenation. For example:

Piperidine Ring Functionalization : Introduction of amino and methyl groups via reductive amination or alkylation under inert atmospheres (e.g., nitrogen) .

Carboxylate Group Addition : Benzyl chloroformate is commonly used for carbamate formation, requiring precise pH control (7–9) to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Optimization : Yield improvements (70–85%) are achieved by adjusting temperature (0–25°C for sensitive steps), solvent polarity (dichloromethane or THF), and catalyst loading (e.g., 10% Pd/C for hydrogenation) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.5–5.1 ppm for benzyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 284.79 for the hydrochloride salt) .

- X-ray Crystallography : Resolves stereochemistry (e.g., trans-configuration of amino and methyl groups) using SHELX software for refinement .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; the compound’s acute toxicity remains understudied, requiring conservative precautions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., G protein-coupled receptors) using force fields (AMBER) to assess binding affinity (ΔG values) .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methyl vs. fluorine) with bioactivity .

- Example : Fluorine substitution at the 3-position enhances selectivity for neurological targets due to electronegativity and steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variations .

- Case Study : Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) may arise from differences in bacterial strain susceptibility or compound purity .

Q. How does stereochemistry influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) to separate enantiomers and assess their individual bioavailability .

- Metabolic Stability : Trans-isomers exhibit longer half-lives (t₁/₂ = 2.5 hr) in liver microsomes compared to cis-forms (t₁/₂ = 1.2 hr) due to reduced CYP450 metabolism .

- Table : Stereochemical Impact on Bioactivity

| Stereoisomer | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| (3R,4R) | Serotonin 5-HT₁A | 12.3 ± 1.5 |

| (3S,4S) | Serotonin 5-HT₁A | 89.7 ± 4.2 |

| Source: |

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C; HPLC monitors degradation products (e.g., benzyl alcohol from carbamate hydrolysis) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>180°C) and hygroscopicity .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts at 254 nm) .

Q. How are continuous flow reactors optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Reactor Design : Tubular reactors with Pd-coated catalysts enhance hydrogenation efficiency (residence time = 30 min, 50°C) .

- Process Analytical Technology (PAT) : In-line IR probes monitor reaction progress (e.g., carbamate formation at 1720 cm⁻¹) .

- Scale-Up Challenges : Address exotherms via jacketed cooling and minimize clogging by pre-filtering reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.